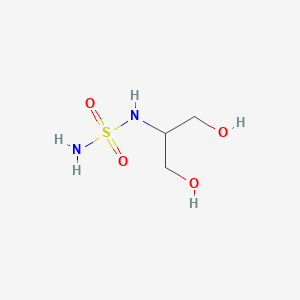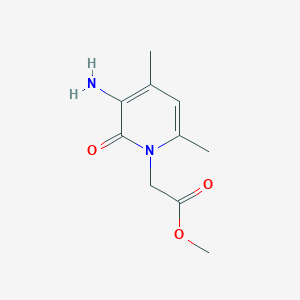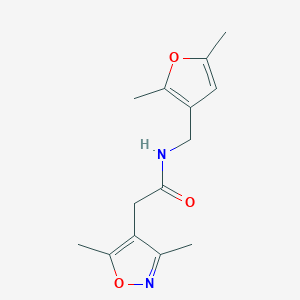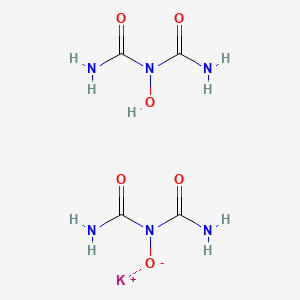
1,3-Dihydroxy-2-(sulfamoylamino)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxy-2-(sulfamoylamino)propane, also known as sulfoxaflor, is a novel insecticide that has recently gained attention in the scientific community. Sulfoxaflor belongs to the sulfoximine class of insecticides and has a unique mode of action that targets the nicotinic acetylcholine receptors (nAChRs) in insects.
Mécanisme D'action
Sulfoxaflor acts as a selective agonist of the insect nAChRs, which are essential for the normal functioning of the nervous system. Sulfoxaflor binds to the nAChRs and causes overstimulation, leading to paralysis and death of the insect. Sulfoxaflor has a high affinity for the nAChRs in insects, but a low affinity for the nAChRs in mammals, making it a selective insecticide with low toxicity to mammals.
Biochemical and Physiological Effects:
Sulfoxaflor has been found to have a significant impact on the biochemical and physiological processes of insects. It disrupts the normal functioning of the nervous system, leading to paralysis and death. Sulfoxaflor also affects the feeding behavior, reproduction, and development of insects. It has been shown to reduce the egg-laying capacity of female insects and inhibit the growth of larvae.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfoxaflor has several advantages for use in lab experiments. It is highly effective against a wide range of insect pests and has a unique mode of action that can be studied to gain insights into the functioning of the nervous system in insects. Sulfoxaflor is also easy to handle and has a long shelf life. However, 1,3-Dihydroxy-2-(sulfamoylamino)propane has some limitations for use in lab experiments. It is highly toxic to bees and other beneficial insects, which can make it difficult to study its impact on non-target organisms. Sulfoxaflor is also relatively expensive compared to other insecticides, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 1,3-Dihydroxy-2-(sulfamoylamino)propane. One area of research is the development of new formulations of this compound that can reduce its impact on non-target organisms. Another area of research is the study of the impact of this compound on the microbiome of insects, which can have important implications for the ecology of insect populations. Additionally, the study of the resistance mechanisms of insects to this compound can provide insights into the evolution of resistance and the development of new insecticides. Finally, the use of this compound in integrated pest management strategies can be explored to develop sustainable pest control practices.
Méthodes De Synthèse
Sulfoxaflor is synthesized through a multi-step process that involves the reaction of 2-chloro-6-trifluoromethylpyridine with sodium sulfite to form a sulfoximine intermediate. The intermediate is then reacted with 1,3-dihydroxypropan-2-one to form 1,3-Dihydroxy-2-(sulfamoylamino)propane. This synthesis method has been optimized to produce this compound with high yield and purity.
Applications De Recherche Scientifique
Sulfoxaflor has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests. It has been used to control pests in various crops such as cotton, soybean, citrus, and vegetables. Sulfoxaflor has also been studied for its impact on non-target organisms such as bees, butterflies, and other beneficial insects.
Propriétés
IUPAC Name |
1,3-dihydroxy-2-(sulfamoylamino)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O4S/c4-10(8,9)5-3(1-6)2-7/h3,5-7H,1-2H2,(H2,4,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTRVIOXGVLFKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)NS(=O)(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)


![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)



![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)
![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)